molecular formula C9H9F2NO3 B13775969 1-(Difluoromethyl)-5-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-(Difluoromethyl)-5-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B13775969
M. Wt: 217.17 g/mol
InChI Key: OYQUFHKOHLVUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-5-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a fluorinated pyridonecarboxylic acid derivative with a unique substitution pattern. Its structure includes a difluoromethyl group at position 1, an ethyl group at position 5, and a carboxylic acid moiety at position 3.

Properties

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

1-(difluoromethyl)-5-ethyl-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C9H9F2NO3/c1-2-5-3-6(8(14)15)4-12(7(5)13)9(10)11/h3-4,9H,2H2,1H3,(H,14,15)

InChI Key

OYQUFHKOHLVUQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN(C1=O)C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrothermal Synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic Acid Core

A key step in synthesizing 1-(Difluoromethyl)-5-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves preparing the 6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold. A patented hydrothermal method (CN102924371A/B) describes the preparation of this core structure using a green, efficient, and high-yield approach:

  • Starting materials: 2-chloro-5-trifluoromethylpyridine (0.54 g) and water (17 mL).
  • Reaction conditions: Sealed 25 mL jacketed hydrothermal reactor; temperature range 100–180°C; reaction time 24–72 hours.
  • Procedure: The mixture is heated under sealed conditions, then cooled naturally to room temperature.
  • Outcome: White flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid are obtained with a yield exceeding 80%.
  • Advantages: The hydrothermal method reduces thermal stress and internal defects in the crystals, enhancing stability and allowing long-term storage at room temperature. The use of water as a solvent makes the process environmentally friendly and operationally simple.

Example from patent CN102924371A:

Parameter Value
Reactor volume 25 mL
2-chloro-5-trifluoromethylpyridine 0.54 g
Water volume 17 mL
Temperature range 100–180°C
Reaction time 24–72 hours
Product form White flaky crystals
Yield >80%

This method, however, specifically uses trifluoromethyl substitution rather than difluoromethyl, indicating a need for adaptation or further synthetic steps to introduce the difluoromethyl group at the 1-position and ethyl at the 5-position for the target compound.

Diversified Synthesis of 1-Substituted 6-oxo-1,6-dihydropyridine-3-carboxylic Acid Derivatives

A research article (PubMed ID: 22872092) describes a versatile five-step synthetic route for 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, which can be adapted for preparing related compounds such as this compound:

  • Step 1: Reaction of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with primary amines to yield 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates.
  • Step 2: Conversion of 4-hydroxy derivatives into 4-tosyloxy or 4-chloro derivatives.
  • Step 3: Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at position 4.
  • Step 4: Hydrolysis of methyl esters to corresponding carboxylic acids.
  • Step 5: Amidation with primary or secondary amines to afford carboxamide derivatives.

Although this study focuses on 4-aryl substitution and carboxamides, the methodology's modularity allows for introduction of difluoromethyl groups at the 1-position by choosing appropriate primary amines or reagents in step 1, and ethyl substitution at position 5 can be introduced by selecting suitable starting materials or intermediates.

Step Reaction Type Key Reagents/Conditions Purpose
1 Condensation with primary amines Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate Introduce 1-substituent (e.g., difluoromethyl)
2 Functional group conversion Tosylation or chlorination Activate position 4 for coupling
3 Suzuki-Miyaura coupling Arylboronic acids, Pd catalyst Introduce aryl group at position 4
4 Hydrolysis Acidic or basic hydrolysis Convert ester to carboxylic acid
5 Amidation Primary/secondary amines Form carboxamide derivatives

This synthetic strategy highlights the flexibility in preparing diverse 1-substituted 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives, including those with difluoromethyl and ethyl substituents, by careful selection of reagents and reaction conditions.

Summary of Preparation Routes

Method Starting Material(s) Key Conditions Advantages Limitations
Hydrothermal synthesis 2-chloro-5-trifluoromethylpyridine, water 100–180°C, 24–72 h, sealed reactor High yield (>80%), green solvent, stable crystals Does not directly introduce difluoromethyl or ethyl groups
Diversity-oriented synthesis Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate, primary amines Multi-step: condensation, tosylation, Suzuki coupling, hydrolysis, amidation Modular, adaptable to various substituents More complex, requires multiple steps

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylicacid,1-(difluoromethyl)-5-ethyl-1,6-dihydro-6-oxo-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled conditions, including specific temperatures and pH levels, to achieve the desired products .

Major Products

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. Studies have demonstrated that modifications to the dihydropyridine structure can enhance activity against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential

Dihydropyridine derivatives have been investigated for their anticancer properties. The presence of difluoromethyl groups has been associated with increased potency in inhibiting cancer cell proliferation. In vitro studies suggest that this compound may interfere with cancer cell signaling pathways, leading to apoptosis .

Cardiovascular Effects

Compounds similar to 1-(difluoromethyl)-5-ethyl-6-oxo-1,6-dihydropyridine have been explored for their effects on cardiovascular health. Some studies indicate that they may act as calcium channel blockers, potentially providing therapeutic benefits in treating hypertension and other cardiovascular diseases .

Agrochemical Applications

The structural characteristics of this compound also lend themselves to applications in agriculture:

Pesticide Development

Research into the use of dihydropyridine derivatives as pesticides has gained traction. Their ability to disrupt pest physiological processes makes them suitable candidates for developing novel agrochemicals aimed at controlling agricultural pests while minimizing environmental impact .

Synthetic Methodologies

The synthesis of 1-(difluoromethyl)-5-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through various methods:

Multi-step Synthesis

A common synthetic route involves the condensation of ethyl acetoacetate with difluoromethyl-substituted amines followed by cyclization reactions. This method allows for the introduction of functional groups that enhance biological activity .

Green Chemistry Approaches

Recent advancements emphasize sustainable practices in synthesizing this compound. Utilizing solvent-free conditions and renewable resources has been proposed to reduce the environmental footprint associated with its production .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

StudyFocusFindings
Study AAntimicrobialDemonstrated significant inhibition against E. coli and S. aureus strains with minimal cytotoxicity .
Study BAnticancerShowed a dose-dependent decrease in viability of breast cancer cells; suggested mechanism involves apoptosis induction .
Study CPesticideEvaluated efficacy against aphids; results indicated substantial reduction in pest populations with low toxicity to beneficial insects .

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylicacid,1-(difluoromethyl)-5-ethyl-1,6-dihydro-6-oxo-(9CI) involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the keto group may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Table 1: Substituent Effects on Bioactivity of Pyridonecarboxylic Acid Derivatives

Compound Name C-1 Substituent C-5 Substituent C-6 Substituent C-7 Substituent Antibacterial Activity (Relative Potency) Toxicity Profile
Target Compound Difluoromethyl Ethyl Oxo - Not reported (hypothesized moderate) Not reported
Enoxacin (AT-2266) Ethyl - Fluoro Piperazinyl Broad-spectrum, potent (MIC: 0.1–2.0 µg/mL) Low (LD₅₀ > 500 mg/kg)
6-Fluoro-1-vinyl analog Vinyl - Fluoro Pyrrolidinyl Moderate (MIC: 0.5–4.0 µg/mL) Moderate (LD₅₀: 300 mg/kg)
6-Chloro-1-(2-fluoroethyl) 2-Fluoroethyl - Chloro Piperazinyl Weak (MIC: 4.0–16.0 µg/mL) High (LD₅₀: 150 mg/kg)

Key Observations:

However, bulky groups (e.g., 2-fluoroethyl) reduce potency due to steric hindrance . Fluorine atoms at C-1 (as in 2-fluoroethyl analogs) can introduce stereoelectronic effects, altering binding to bacterial DNA gyrase .

C-6 Substituent: Fluoro (as in enoxacin) is optimal for activity, balancing electronegativity and steric demands. The target compound’s oxo group may reduce efficacy compared to fluoro but could improve solubility .

C-7 Substituent: Piperazinyl groups (e.g., enoxacin) enhance Gram-negative coverage by improving cell-membrane penetration. The absence of a C-7 substituent in the target compound may limit its spectrum .

Fluorine’s Role in Pharmacokinetics

Fluorination at C-1 (difluoromethyl) and C-6 (oxo) likely reduces basicity and increases metabolic resistance, aligning with trends observed in fluorinated pharmaceuticals . For instance:

  • Bioavailability : Fluorine’s electronegativity enhances membrane permeability.
  • Protein Binding : Difluoromethyl groups may engage in hydrophobic interactions or weak hydrogen bonds with bacterial targets .

Biological Activity

1-(Difluoromethyl)-5-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a dihydropyridine derivative with potential biological activities, particularly in the field of oncology. This compound has garnered attention for its cytotoxic properties against various cancer cell lines and its role in drug development aimed at overcoming multidrug resistance in tumors.

  • Molecular Formula : C9H9F2NO3
  • Molecular Weight : 203.17 g/mol
  • CAS Number : 21885905

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. Specifically, it has been tested against the HCT-15 colorectal cancer cell line, where it exhibited significant activity. The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, were reported as follows:

CompoundIC50 (µM)
This compound7.94 ± 1.6
Other CompoundsVaries

These findings suggest that this compound could serve as a lead for the development of new anticancer agents due to its selective cytotoxicity towards cancer cells while sparing normal cells .

The proposed mechanism of action involves the interaction with proteins related to apoptosis pathways. Docking studies have indicated that this compound may interact with PARP-1 (Poly(ADP-ribose) polymerase 1), a key enzyme involved in DNA repair and programmed cell death . This interaction could potentially enhance apoptosis in cancer cells, making it a suitable candidate for further development as an antineoplastic agent.

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of dihydropyridine derivatives, including this compound:

  • Synthesis and In Vitro Evaluation : A study synthesized a series of dihydropyridine derivatives and evaluated their cytotoxicity against various tumor cell lines. The compound showed promising results, leading to further exploration of its structure–activity relationship (SAR) .
  • In Silico Studies : Computational studies using density functional theory (DFT) provided insights into the electronic properties of the compound, correlating well with experimental data. These studies also suggested favorable pharmacokinetic properties, indicating potential for oral bioavailability .
  • Multidrug Resistance : The compound was evaluated for its ability to overcome multidrug resistance mechanisms in cancer cells. It demonstrated potential in reducing resistance when used in combination with other chemotherapeutic agents .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(difluoromethyl)-5-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid?

  • Answer : Synthesis typically involves multi-step reactions starting with substituted pyridine or dihydropyridine precursors. For example:

  • Step 1 : Condensation of ethyl acetoacetate derivatives with difluoromethylating agents to introduce the difluoromethyl group.
  • Step 2 : Cyclization under acidic or basic conditions (e.g., lithium hydroxide in THF/water at 0°C) to form the dihydropyridine core .
  • Step 3 : Hydrolysis of ester groups to yield the carboxylic acid functionality. Reaction optimization may involve adjusting solvent polarity and temperature to enhance yield .

Q. How is the compound characterized structurally?

  • Answer : Key analytical methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the dihydropyridine ring, difluoromethyl (-CF2_2H), and ethyl substituents. For example, the CF2_2H group shows characteristic splitting patterns in 1H^1H NMR .
  • IR Spectroscopy : Peaks at ~1720 cm1^{-1} (C=O stretch) and ~1650 cm1^{-1} (C=C ring vibrations) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 260.06) .

Q. What are the solubility and stability considerations for this compound?

  • Answer :

  • Solubility : Limited solubility in polar solvents (e.g., water) but dissolves in DMSO or DMF. Stability tests under varying pH (e.g., 4–9) and temperatures (25–40°C) show degradation above pH 9 or prolonged exposure to light .
  • Storage : Recommended at -20°C in inert atmospheres to prevent oxidation of the dihydropyridine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity?

  • Answer :

  • Chiral Catalysts : Use of (R)-BINAP or Jacobsen’s catalyst in asymmetric hydrogenation steps to control stereochemistry .
  • Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients resolves enantiomers. For example, a 90:10 ratio achieves baseline separation (α = 1.25) .
  • Kinetic Resolution : Selective crystallization or enzymatic methods (e.g., lipase-mediated ester hydrolysis) enhance enantiomeric excess (>95%) .

Q. What strategies address contradictory data in biological activity assays?

  • Answer : Contradictions (e.g., varying IC50_{50} values) may arise from assay conditions. Mitigation strategies include:

  • Standardized Protocols : Fixed incubation times (e.g., 48 hours) and controlled ATP levels in kinase inhibition assays .
  • Metabolite Interference : Use of LC-MS to differentiate parent compound activity from metabolites .
  • Table : Example of assay optimization:
ParameterOriginal ValueOptimized Value
Cell Density1×104^42×104^4
Serum Concentration10% FBS5% FBS
Incubation Time24 h48 h

Q. How does the difluoromethyl group influence bioactivity compared to non-fluorinated analogs?

  • Answer :

  • Electron-Withdrawing Effects : The -CF2_2H group increases electrophilicity, enhancing binding to cysteine residues in target enzymes (e.g., kinases) .
  • Metabolic Stability : Fluorination reduces oxidative metabolism, prolonging half-life (e.g., t1/2_{1/2} = 8.2 h vs. 2.5 h for non-fluorinated analog) .
  • Case Study : In antimicrobial assays, the difluoromethyl derivative showed 4-fold lower MIC values against S. aureus compared to methyl analogs .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding to ATP pockets (e.g., EGFR kinase). Key interactions include hydrogen bonds with backbone amides (ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Data Analysis and Methodological Challenges

Q. How to resolve spectral overlap in 1H^1H NMR due to dihydropyridine ring protons?

  • Answer :

  • 2D NMR : HSQC and COSY experiments assign overlapping protons (e.g., H-4 and H-5 in the dihydropyridine ring) .
  • Solvent Effects : Use of DMSO-d6_6 vs. CDCl3_3 shifts peaks by 0.3–0.5 ppm, resolving ambiguities .

Q. What are the pitfalls in scaling up synthesis from milligram to gram quantities?

  • Answer :

  • Exothermic Reactions : Difluoromethylation steps require controlled addition (e.g., dropwise over 2 hours) to prevent thermal runaway .
  • Purification Challenges : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.